molecular formula C12H18N2O B3144630 2-amino-N,N-diethyl-2-phenylacetamide CAS No. 55610-31-6

2-amino-N,N-diethyl-2-phenylacetamide

Cat. No.: B3144630
CAS No.: 55610-31-6
M. Wt: 206.28 g/mol
InChI Key: KPELKXJLJANTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N,N-diethyl-2-phenylacetamide is an organic compound with the molecular formula C12H18N2O. It is a derivative of acetamide, featuring an amino group and a phenyl group attached to the acetamide backbone. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

2-amino-N,N-diethyl-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-diethyl-2-phenylacetamide typically involves the reaction of diethylamine with 2-bromo-2-phenylacetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the bromine atom with the diethylamino group. The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-N,N-diethyl-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or secondary amines.

Mechanism of Action

The mechanism of action of 2-amino-N,N-diethyl-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N,N-dimethyl-2-phenylacetamide: Similar structure but with dimethyl groups instead of diethyl groups.

    2-amino-N-phenylacetamide: Lacks the diethyl groups, leading to different chemical properties.

    N,N-diethyl-2-phenylacetamide: Lacks the amino group, resulting in different reactivity.

Uniqueness

2-amino-N,N-diethyl-2-phenylacetamide is unique due to the presence of both diethyl and amino groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-amino-N,N-diethyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10/h5-9,11H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPELKXJLJANTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N,N-diethyl-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-amino-N,N-diethyl-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-amino-N,N-diethyl-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-amino-N,N-diethyl-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-amino-N,N-diethyl-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-amino-N,N-diethyl-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.